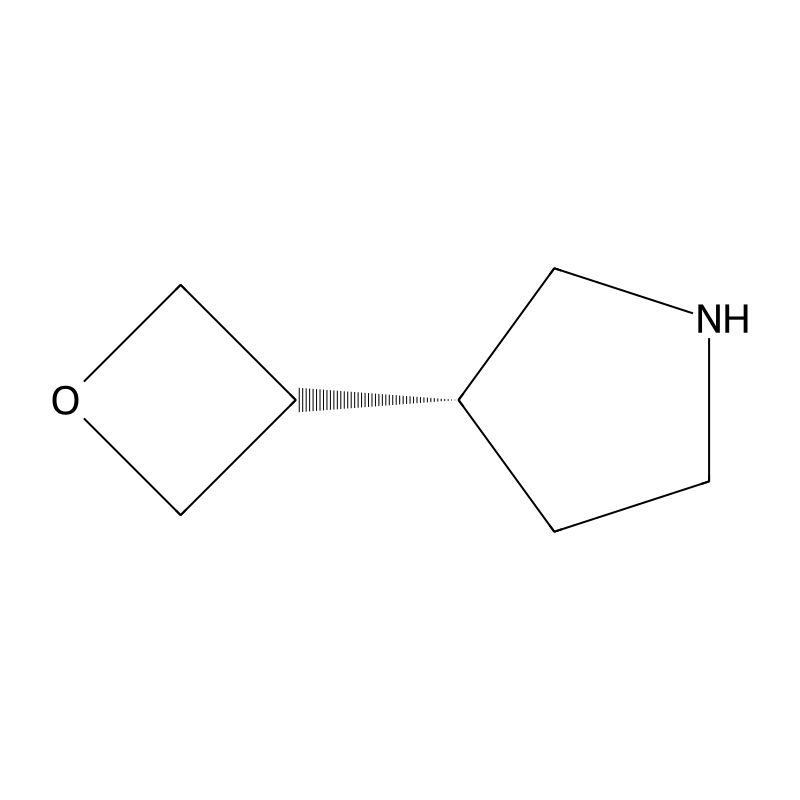

(3R)-3-(oxetan-3-yl)pyrrolidine

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(3R)-3-(oxetan-3-yl)pyrrolidine is a chiral compound characterized by the presence of an oxetane ring fused to a pyrrolidine structure. This compound is significant in medicinal chemistry due to its potential applications in drug development and its unique stereochemistry, which can influence biological interactions. The oxetane ring contributes to the compound's rigidity and may enhance its binding affinity to biological targets, while the pyrrolidine moiety can participate in various chemical transformations.

- Oxidation: The compound can be oxidized to yield various derivatives, including oxetane ketones and pyrrolidine derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: Reduction reactions can lead to the formation of amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

- Substitution Reactions: Nucleophilic or electrophilic substitution reactions can modify the oxetane or pyrrolidine rings, often employing alkyl halides or acyl chlorides under acidic or basic conditions.

The biological activity of (3R)-3-(oxetan-3-yl)pyrrolidine is primarily attributed to its chiral nature, which allows for specific interactions with biological targets such as enzymes and receptors. Research indicates that compounds with similar structures may exhibit significant pharmacological properties, including anti-inflammatory and analgesic effects. The unique combination of the oxetane and pyrrolidine rings may enhance its effectiveness as a ligand in biochemical studies, potentially influencing various metabolic pathways .

Synthesis of (3R)-3-(oxetan-3-yl)pyrrolidine typically involves:

- Formation of the Oxetane Ring: This can be achieved through cyclization reactions involving epoxides and aldehydes or ketones.

- Introduction of the Pyrrolidine Moiety: The pyrrolidine ring can be introduced via nucleophilic substitution reactions or through cyclization of appropriate precursors.

Industrial synthesis may utilize continuous flow reactors and advanced purification techniques to optimize yield and purity for large-scale production .

(3R)-3-(oxetan-3-yl)pyrrolidine has several applications across different fields:

- Medicinal Chemistry: Used as a building block in the synthesis of pharmaceuticals due to its chiral properties.

- Biochemical Research: May serve as a ligand in studies investigating enzyme interactions and receptor binding.

- Agrochemicals: Potential use in developing compounds for agricultural applications, leveraging its unique chemical properties .

Interaction studies involving (3R)-3-(oxetan-3-yl)pyrrolidine focus on its binding affinity and specificity towards various biological targets. These studies are crucial for understanding how the compound influences biochemical pathways and its potential therapeutic effects. Research has shown that compounds with similar structural features often exhibit varied biological activities based on their stereochemistry and functional groups, highlighting the importance of detailed interaction studies in drug development .

Several compounds share structural similarities with (3R)-3-(oxetan-3-yl)pyrrolidine. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| (3S)-1-(oxetan-3-yl)pyrrolidin-3-amine | Enantiomer | Different stereochemistry may lead to distinct activity |

| (3R)-1-(oxetan-3-yl)piperidin-3-amine | Piperidine Ring | Similar structure but with a piperidine instead |

| (3R)-1-(oxetan-3-yl)morpholin-3-amine | Morpholine Ring | Contains a morpholine ring, altering chemical properties |

| (2S,4R)-4-(oxetan-2-yl)proline | Proline Derivative | Incorporates a proline structure enhancing specificity |

Uniqueness

The uniqueness of (3R)-3-(oxetan-3-yl)pyrrolidine lies in its specific chiral configuration combined with both oxetane and pyrrolidine rings. This combination not only results in unique chemical reactivity but also enhances its potential biological activity, making it valuable for various scientific and industrial applications .

(3R)-3-(Oxetan-3-yl)pyrrolidine is a bicyclic amine featuring a five-membered pyrrolidine ring fused to a four-membered oxetane group. The stereochemistry at the 3-position (R-configuration) introduces chirality, critical for its interactions in biological systems. The IUPAC name, tert-butyl (3R)-3-[(oxetan-3-yl)amino]pyrrolidine-1-carboxylate, reflects its protective tert-butoxycarbonyl (Boc) group and oxetane substitution.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₂₂N₂O₃ |

| Molecular Weight | 242.32 g/mol |

| CAS Number | 1349699-95-1 |

| SMILES Notation | CC(C)(C)OC(N1CCC@HNC1COC1)=O |

The oxetane ring (C₃H₆O) introduces strain energy (~26 kcal/mol), which influences both reactivity and conformational stability. X-ray crystallography of analogous compounds confirms that the oxetane’s planar geometry restricts rotational freedom, favoring specific binding conformations.

Historical Context in Heterocyclic Chemistry

Pyrrolidine derivatives have been studied since the early 20th century, with industrial synthesis routes using 1,4-butanediol and ammonia under high-pressure conditions. The integration of oxetanes into heterocycles emerged more recently, driven by their utility as saturated bioisosteres for carbonyl groups or gem-dimethyl motifs. A breakthrough came in 2022 with the development of asymmetric oxetane desymmetrization strategies using chiral auxiliaries (tert-butylsulfinamide) or catalytic chiral phosphoric acids. These methods enabled the efficient construction of (3R)-configured pyrrolidines with all-carbon quaternary stereocenters, addressing long-standing synthetic challenges.

Key advancements include:

- Cyclization Strategies: Rhodium-catalyzed O–H insertions followed by NaH-mediated ring closure, achieving yields up to 95% for oxetane-pyrrolidine hybrids.

- Stereocontrol: Retaining enantiomeric excess (85% ee) during β-bromohydrin cyclization, critical for pharmaceutical applications.

Role in Modern Medicinal Chemistry

The oxetane-pyrrolidine scaffold is prized for its balanced lipophilicity (clogP ≈ 1.2) and hydrogen-bonding capacity, which enhance membrane permeability and target engagement. In kinase inhibitor design, the oxetane’s electronegative oxygen mimics phosphate groups, enabling competitive binding to ATP pockets. For example, molecular docking studies show that tylophorine analogs leverage oxetane-pyrrolidine motifs to form hydrogen bonds with VEGFR2’s kinase domain (binding affinity ΔG = -9.8 kcal/mol).

Applications in Drug Discovery:

- Bioisosteric Replacement: Substituting gem-dimethyl groups with oxetanes in Pfizer’s PARP inhibitors improved aqueous solubility by 15-fold without compromising potency.

- Metabolic Stability: The oxetane’s resistance to oxidative metabolism extends half-life in hepatic microsomes (t₁/₂ > 120 min vs. <30 min for tetrahydrofuran analogs).